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Compound of Interest

Compound Name: 5-O-DMT-rU

Cat. No.: B1339848

For Immediate Release

This technical guide provides an in-depth overview of the spectroscopic analysis of 5'-O-(4,4'-
dimethoxytrityl)uridine (5'-O-DMT-rU), a critical protected nucleoside used in the chemical
synthesis of RNA. This document is intended for researchers, scientists, and professionals in
the field of drug development and nucleic acid chemistry, offering a centralized resource for its
characterization by Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Core Spectroscopic Data

The following tables summarize the expected quantitative data from the spectroscopic analysis
of 5'-O-DMT-rU. These values are compiled from analyses of closely related structures and
serve as a reference for the characterization of this molecule.

Table 1: *H NMR Spectroscopic Data (Approximate Chemical Shifts)
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Proton Assignment Chemical Shift (6, ppm) Multiplicity
H-6 (Uracil) 79-81 d
Aromatic (DMT) 6.8-75 m
H-1' (Ribose) 59-6.1 d
H-5 (Uracil) 52-54 d
H-2' (Ribose) 42-4.4 t
H-3' (Ribose) 41-4.3 t
H-4' (Ribose) 39-41 m
OCHs (DMT) 3.7-38 s
H-5', 5" (Ribose) 3.3-35 m
2'-OH, 3'-OH Variable brs

Solvent: CDCIs or DMSO-ds. Chemical shifts are referenced to the residual solvent peak.

Table 2: 13C NMR Spectroscopic Data (Approximate Chemical Shifts)
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Carbon Assignment Chemical Shift (6, ppm)
C-4 (Uracil) 163 - 165
C-2 (Uracil) 150 - 152
Aromatic (DMT) 113-159
C-6 (Uracil) 140 - 142
C-5 (Uracil) 101-103
C-1' (Ribose) 88 -90
C-4' (Ribose) 85 - 87
C-q (DMT) 86 - 88
C-2' (Ribose) 74 -76
C-3' (Ribose) 70-72
C-5' (Ribose) 63 - 65
OCHs (DMT) 55 - 56

Solvent: CDCIs or DMSO-ds. Chemical shifts are referenced to the solvent peak.

Table 3: Mass Spectrometry Data

lon Calculated m/z Observed m/z Method
[M+H]* 547.20 ~547.2 ESI-MS
[M+NaJ* 569.18 ~569.2 ESI-MS
[M-H]- 545.19 ~545.2 ESI-MS

M = 5'-O-DMT-rU, CsoH30N20s, Molecular Weight: 546.57 g/mol

Experimental Protocols
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Detailed methodologies for the spectroscopic analysis of 5'-O-DMT-rU are provided below.
These protocols are based on established methods for the analysis of protected nucleosides.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

e Dissolve 5-10 mg of 5'-O-DMT-rU in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCls,
DMSO-ds).

e Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
» Transfer the solution to a 5 mm NMR tube.

2. 'H NMR Acquisition:

e Spectrometer: 400 MHz or higher field NMR spectrometer.

e Pulse Program: Standard single-pulse experiment (zg30).

e Acquisition Parameters:

[¢]

Spectral Width: 12-16 ppm.

Number of Scans: 16-64.

[¢]

[e]

Relaxation Delay: 1-2 seconds.

o

Acquisition Time: 2-4 seconds.

o Processing: Apply Fourier transform, phase correction, and baseline correction. Calibrate the
spectrum to the TMS signal.

3. 3C NMR Acquisition:
e Spectrometer: 100 MHz or higher, corresponding to the *H frequency.

e Pulse Program: Proton-decoupled *3C experiment (zgpg30).
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e Acquisition Parameters:
o Spectral Width: 200-250 ppm.
o Number of Scans: 1024-4096 (or more, depending on concentration).

o Relaxation Delay: 2-5 seconds.

Processing: Apply Fourier transform with an exponential window function, phase correction,
and baseline correction.

4. 3P NMR Acquisition (for phosphoramidite derivatives):

Spectrometer: 162 MHz or higher, corresponding to the *H frequency.

Pulse Program: Proton-decoupled 3!P experiment.

Acquisition Parameters:

o Spectral Width: 100-200 ppm.
o Number of Scans: 128-512.

o Relaxation Delay: 2-5 seconds.

e Processing: Similar to 33C NMR processing.

Mass Spectrometry (MS)

1. Sample Preparation:

e Prepare a stock solution of 5'-O-DMT-rU in a suitable solvent (e.g., acetonitrile, methanol) at
a concentration of approximately 1 mg/mL.

 Dilute the stock solution to a final concentration of 1-10 pg/mL in an appropriate solvent
system for the chosen ionization method (e.g., 50:50 acetonitrile:water with 0.1% formic acid
for ESI+).

2. Electrospray lonization (ESI) Mass Spectrometry:
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e Instrument: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).
 lonization Mode: Positive or negative ion mode.

« Infusion Method: Direct infusion via a syringe pump or injection via a liquid chromatography
(LC) system.

e ESI Source Parameters:
o Capillary Voltage: 3-5 kV.
o Nebulizing Gas Pressure: 20-40 psi.
o Drying Gas Flow: 5-10 L/min.
o Drying Gas Temperature: 250-350 °C.
e Mass Analyzer Settings:
o Mass Range: m/z 100-1000.

o Acquire full scan spectra. For structural confirmation, perform tandem MS (MS/MS) on the
parent ion of interest.

Visualizations

The following diagrams illustrate the general workflow for spectroscopic analysis and the
chemical structure of 5'-O-DMT-rU.
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Caption: Workflow for the spectroscopic analysis of 5'-O-DMT-rU.
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Caption: Chemical structure of 5'-O-DMT-rU highlighting key functional groups.

 To cite this document: BenchChem. [Spectroscopic Analysis of 5-O-DMT-rU: A Technical
Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1339848#spectroscopic-analysis-of-5-o0-dmt-ru-nmr-
mass-spectrometry]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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